n-(Carbamoylcarbamoyl)benzamide
Description
Structure
3D Structure
Properties
CAS No. |
6291-91-4 |
|---|---|
Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
N-(carbamoylcarbamoyl)benzamide |
InChI |
InChI=1S/C9H9N3O3/c10-8(14)12-9(15)11-7(13)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14,15) |
InChI Key |
RCZSVBALDZUFRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for N Carbamoylcarbamoyl Benzamide and Its Chemical Derivatives
Established Synthetic Routes
Traditional methods for synthesizing N-acylureas, including N-(carbamoylcarbamoyl)benzamide, have been well-documented in chemical literature. These routes often involve condensation reactions, the formation of N-acyl ureas from activated precursors, and various amide linkage strategies.
Condensation Reactions with Benzoic Acid Derivatives and Amines
A primary and straightforward approach to synthesizing N-acylureas involves the condensation of a benzoic acid derivative with an appropriate amine or urea-containing compound. researchgate.netresearchgate.net This method relies on the formation of an amide bond between the carboxyl group of the benzoic acid moiety and an amino group.
One common variation is the reaction of a benzoyl chloride with a urea (B33335) or a substituted urea. curresweb.com For instance, the reaction of 2,4-dichlorobenzoyl chloride with 1-(4-methoxyphenyl)urea can be refluxed in a dry solvent to yield the corresponding N-acylurea. curresweb.com The use of a benzoyl chloride, an activated form of benzoic acid, facilitates the reaction.
Another approach involves the direct condensation of a benzoic acid with a urea, often in the presence of a coupling agent or under conditions that promote dehydration. The reaction of benzoic acid with urea, catalyzed by boric acid at elevated temperatures (around 180°C), can produce benzamide (B126), which can be a precursor or an intermediate in the synthesis of more complex N-acylureas. youtube.com
The Schotten-Baumann reaction provides a classic method for benzamide synthesis, where benzoyl chloride is reacted with ammonia. youtube.com This principle can be extended to form N-substituted benzamides by using primary or secondary amines instead of ammonia. These benzamides can then be further functionalized to yield the desired N-acylurea structure.
N-Acyl Urea Formation from Benzamides and Activated Precursors
This synthetic strategy focuses on building the N-acylurea moiety by reacting a pre-formed benzamide with an activated precursor, typically an isocyanate. The reaction of a benzamide with an isocyanate provides a direct route to the N-acylurea core structure.
A notable method involves the generation of an acyl isocyanate intermediate. For example, a Hofmann-type rearrangement of 2-oxoamides mediated by N-iodosuccinimide (NIS) can produce an in-situ acyl isocyanate. acs.org This reactive intermediate can then be trapped by an amine to form the N-acylurea. This approach offers a novel pathway that proceeds via an ionic mechanism involving a key acyl transfer step. acs.org
Furthermore, aryl isocyanates can be used as starting materials to produce aryl N-acylureas with high yield and selectivity under mild conditions. google.com The pyrolysis of these N-acylureas at temperatures above 120°C can lead to the formation of amides and isocyanates, which can participate in further reactions. google.comgoogle.com
Amide Linkage Formation Strategies
The creation of the amide bond is a critical step in the synthesis of this compound. Various strategies have been developed to achieve this transformation efficiently.
Carbodiimides are widely used as coupling agents to facilitate the formation of amide bonds from carboxylic acids and amines. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) activate the carboxylic acid to form an O-acylisourea intermediate. researchgate.netias.ac.in This intermediate then reacts with an amine to form the amide bond. While effective, this method can sometimes lead to the formation of an N-acylurea byproduct through an O-to-N acyl migration. researchgate.net
Another strategy involves the use of carbamoyl (B1232498) chlorides. For example, N,N-diethylcarbamoyl chloride can react with a carboxylic acid in the presence of a tertiary amine base, like triethylamine (B128534) or tributylamine, to form the corresponding N,N-disubstituted carboxamide. google.comgoogle.com This reaction is often rapid, proceeding at room temperature.
The use of solid-supported catalysts, such as diatomite earth immobilized ionic liquids with ZrCl4, under ultrasonic irradiation represents a more modern approach for the direct condensation of benzoic acids and amines to form benzamides. researchgate.net
Advanced Synthetic Approaches
In recent years, synthetic chemistry has moved towards developing more sophisticated methods that offer greater control over the reaction and are more environmentally friendly.
Chemo- and Regioselective Synthesis
Achieving chemo- and regioselectivity is crucial when synthesizing complex molecules with multiple reactive sites. In the context of N-acylurea synthesis, this involves directing the reaction to a specific functional group to avoid the formation of unwanted side products.
For instance, in the synthesis of N-acylureas from carboxylic acids and carbodiimides, the O-acylisourea intermediate can rearrange to a stable N-acylurea. researchgate.net Controlling the reaction conditions can favor the desired product. The choice of solvent and temperature can significantly influence the outcome of these reactions.
The development of organocatalyzed chemo- and regioselective additions of amines and thiols to cyclic carbonates is another example of advanced synthetic design, although not directly for this compound, it showcases the principles that can be applied to control reactivity. nih.gov Such precise control is essential for building complex molecular architectures.
The selective removal of protecting groups is another key aspect of chemo- and regioselective synthesis. In the synthesis of copolyamides, protecting groups can be used to mask certain functionalities while others react, and then be selectively removed later in the synthetic sequence. nih.gov
Green Chemistry Principles and Sustainable Synthesis
The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. acs.orgyoutube.com This includes using less hazardous reagents, reducing waste, and improving energy efficiency.
A key principle of green chemistry is maximizing atom economy, which aims to incorporate the maximum number of atoms from the reactants into the final product. acs.org Reactions like the direct condensation of carboxylic acids and amines are inherently more atom-economical than those requiring protecting groups or leaving groups.
The use of water as a solvent is a significant step towards greener synthesis. Reactions of benzoic acid derivatives with N,N'-dialkyl carbodiimides have been successfully carried out in water at room temperature, offering an environmentally friendly alternative to traditional organic solvents. ias.ac.inresearchgate.net Similarly, the synthesis of sulfonamides, which can be precursors to more complex molecules, has been achieved in an aqueous medium. nih.gov
Energy efficiency is another core principle. The development of reactions that proceed at room temperature, such as the carbodiimide-mediated coupling of carboxylic acids and amines, reduces the energy consumption of the process. google.comgoogle.com The use of ultrasonic irradiation can also be an energy-efficient way to promote reactions. researchgate.net
Catalytic Methods in Organic Synthesis
The synthesis of this compound, a member of the N-acylurea class, is achievable through several catalytic routes that offer advantages in terms of yield, selectivity, and reaction conditions. researchgate.net Traditional methods often relied on the use of highly reactive and potentially hazardous reagents like isocyanates or acyl chlorides under harsh conditions. nsf.govreading.ac.uk Modern catalytic approaches provide milder and more efficient alternatives.
One notable method involves the silver-catalyzed, one-pot reaction of dioxazolones with isocyanides and water. researchgate.net This acyl nitrene transfer reaction, facilitated by a silver catalyst such as silver(I) oxide (Ag₂O), produces N-acylureas in moderate to good yields and can be performed on a gram scale. researchgate.net Another significant advancement is the use of palladium catalysts for the carbonylation of ureas or acyl azides. nsf.gov
Boronic acid has been identified as an effective catalyst for the condensation reaction between carboxylic acids and ureas, presenting another route to N-acylureas. nsf.gov Furthermore, copper-oxide nanocatalysts have been successfully employed in the synthesis of N-acylureas from dicyclohexylcarbodiimide (B1669883) (DCC) and various carboxylic acids. reading.ac.uk
A particularly straightforward and environmentally benign method involves the direct reaction of benzoic acid derivatives with N,N'-dialkylcarbodiimides in water at room temperature. ias.ac.inresearchgate.net This reaction proceeds under neutral conditions to afford N-acylurea derivatives in high yields. The mechanism involves the formation of an O-acylisourea intermediate, which then undergoes an O→N acyl migration to yield the stable N-acylurea product. ias.ac.in This method is noted for its clean reaction profile with no significant side products observed. ias.ac.inresearchgate.net
Table 1: Overview of Catalytic Synthetic Methods for N-Acylureas
Industrial Scale Production Considerations
Transitioning the synthesis of this compound and its derivatives from laboratory to industrial scale introduces several critical considerations, including process efficiency, safety, cost-effectiveness, and environmental impact. While laboratory-scale syntheses might employ reagents like N,N'-dicyclohexylcarbodiimide (DCC), these are often unsuitable for industrial production due to factors like cost and the formation of by-products that require complex separation procedures. google.com
Energy consumption is another major factor. Processes requiring high temperatures, such as reactions heated to 110-220°C, are energy-intensive and may not be economically feasible for large-scale manufacturing. google.com Furthermore, the generation of corrosive gaseous by-products like hydrogen chloride presents significant safety and equipment maintenance challenges. google.com
To address these issues, modern industrial chemistry is increasingly adopting technologies like continuous flow processing. For instance, the use of a twin screw extruder for certain amide synthesis reactions has been shown to achieve yields beyond 90% with residence times as short as seven minutes. researchgate.net This approach not only enhances efficiency and safety but also offers better control over reaction parameters, making it a promising strategy for the industrial production of this compound. tandfonline.comresearchgate.net
Strategies for Functional Group Derivatization
The molecular scaffold of this compound offers multiple sites for functional group derivatization, allowing for the synthesis of a diverse library of related compounds with potentially varied chemical properties. Strategies for derivatization can target the benzamide ring, the amide nitrogen, or the terminal carbamoyl group.
One common strategy involves the reaction of acyl carbamates with various amines to produce a range of N-acylureas. reading.ac.uk This method allows for the introduction of different substituents on the urea nitrogen. A specific example is the synthesis of N-Benzyl-N'-acylureas, which was achieved through the reaction of dibenzoylhydrazine carboxamide with various substituted benzylamines, yielding products with yields between 40-55%. reading.ac.uk
The benzoyl moiety can also be readily modified. The synthesis of various benzoylurea (B1208200) derivatives has been demonstrated by reacting phenylurea with different benzoyl chloride derivatives. curresweb.com This allows for the introduction of a wide array of substituents onto the phenyl ring of the benzoyl group.
Furthermore, derivatization can be achieved by starting with substituted precursors. For example, the reaction of 2,4-dichlorobenzoyl isothiocyanate with primary aniline (B41778) derivatives is a method used to synthesize benzoylthiourea (B1224501) derivatives, a class of compounds structurally related to benzoylureas. curresweb.com The synthesis of new benzamide derivatives isolated from natural sources, featuring complex side chains on the phenyl ring, also provides a blueprint for potential synthetic modifications. nih.gov These strategies are fundamental in exploring structure-activity relationships for various applications.
Table 2: Selected Derivatization Strategies for the N-Acylurea Scaffold
Advanced Structural Characterization and Spectroscopic Analysis
Solid-State Structural Analysis
Analysis of Intermolecular Hydrogen Bonding Networks:Investigation of the non-covalent interactions that govern the supramolecular architecture.
While the existence of n-(Carbamoylcarbamoyl)benzamide is confirmed through its CAS registry number (6291-91-4) lookchem.com, the raw experimental data required to populate these sections are not present in the accessible scientific literature or chemical databases. Searches for related terms such as "benzoylurea" yielded information on various derivatives, but not on the specific target compound.
One publication mentions the synthesis of related diacyl ureas and similar compounds, which might include characterization data for this compound; however, the full text and its specific findings were not accessible. lookchem.com Without access to primary experimental results from techniques such as NMR, FTIR, Mass Spectrometry, and X-ray diffraction, a scientifically accurate and detailed article conforming to the requested outline and content inclusions cannot be generated.
Therefore, this report concludes that the necessary scientific data for a comprehensive review of the structural and spectroscopic properties of this compound is not currently available in the public domain.
Hirshfeld Surface Analysis for Crystal Packing
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of how neighboring molecules interact. For this compound, a Hirshfeld surface analysis would be instrumental in understanding its solid-state architecture.
Based on the functional groups present in this compound—namely the amide and urea (B33335) moieties—it is anticipated that the Hirshfeld surface analysis would reveal a significant contribution from hydrogen bonding interactions. The N-H groups of the urea and amide functions would act as hydrogen bond donors, while the carbonyl oxygen atoms would serve as acceptors. These interactions are expected to be the dominant forces governing the crystal packing, leading to the formation of extensive hydrogen-bonded networks.
A hypothetical breakdown of the intermolecular contacts for this compound, based on analyses of similar acylurea and benzamide (B126) structures, is presented in the table below.
| Interaction Type | Predicted Contribution (%) | Description |
|---|---|---|
| H···H | ~40-50% | Represents the most abundant type of contact, arising from the numerous hydrogen atoms on the periphery of the molecule. |
| O···H/H···O | ~25-35% | Crucial for crystal stability, these contacts correspond to the strong N-H···O hydrogen bonds. |
| C···H/H···C | ~10-15% | Weaker interactions involving the carbon framework and hydrogen atoms. |
| N···H/H···N | ~5-10% | Contacts involving the nitrogen atoms, likely participating in hydrogen bonding. |
| Other (C···C, C···O, etc.) | <5% | Minor contributions from other van der Waals interactions. |
Energy Framework Analysis of Intermolecular Interactions
To further elucidate the energetics of the crystal packing, an energy framework analysis would be employed. This computational method calculates the interaction energies between a central molecule and its surrounding neighbors, categorizing them into electrostatic, dispersion, polarization, and repulsion components. The results are visualized as a framework of cylinders connecting the centroids of interacting molecules, with the thickness of the cylinders proportional to the interaction strength.
A projected energy framework analysis for this compound might reveal the following energetic contributions:
| Interaction Energy Component | Predicted Relative Strength | Description |
|---|---|---|
| Electrostatic | Strong | Dominant component due to the polar nature of the amide and urea groups and the resulting hydrogen bonds. |
| Dispersion | Moderate to Strong | Significant contribution from the phenyl ring and the overall molecular surface area. |
| Polarization | Weak to Moderate | Induced dipole interactions contributing to the overall lattice energy. |
| Repulsion | - | Represents the energetic cost of bringing molecules into close contact. |
Conformational Analysis and Tautomeric Equilibria
The flexibility of the this compound molecule arises from the rotation around several single bonds. Conformational analysis explores the potential energy landscape of the molecule as a function of these rotations. The key rotatable bonds are those connecting the benzoyl group to the acylurea moiety and the bonds within the acylurea chain itself.
Furthermore, the presence of amide and urea functional groups raises the possibility of tautomeric equilibria. Tautomers are isomers that differ in the position of a proton and a double bond. For this compound, keto-enol and amide-imidol tautomerism are theoretically possible.
Keto-enol tautomerism: The carbonyl groups could potentially exist in equilibrium with their enol forms, where a proton has migrated from an adjacent nitrogen to the carbonyl oxygen, forming a C=N double bond and an O-H group.
Amide-imidol tautomerism: Similarly, the amide linkage could exhibit tautomerism, interconverting between the amide and imidic acid (imidol) forms.
While the keto-amide form is generally the most stable tautomer for simple amides and ureas in most conditions, the specific electronic environment within this compound could influence the position of these equilibria. Spectroscopic studies, particularly NMR and infrared spectroscopy, would be essential to experimentally determine the predominant tautomeric form in solution and in the solid state.
Mechanistic Insights into Chemical Reactivity
Reaction Kinetics and pH-Dependent Reactivity
The rate at which n-(Carbamoylcarbamoyl)benzamide undergoes chemical transformation is highly dependent on the pH of the surrounding medium. Like many pesticides and related compounds, its stability is significantly influenced by the acidity or alkalinity of the environment. usu.edumsu.edu Generally, the hydrolysis rate of compounds containing amide or urea (B33335) linkages increases under both acidic and basic conditions compared to a neutral pH. nih.govkhanacademy.orgyoutube.com
Table 1: Influence of pH on the Reactivity of Acylurea Compounds
| pH Condition | General Effect on Reaction Rate | Mechanistic Implication |
|---|---|---|
| Acidic (pH < 7) | Increased rate of hydrolysis | Catalysis by H+ ions, protonation of carbonyl oxygen. khanacademy.orgyoutube.com |
| Neutral (pH ≈ 7) | Relatively stable, slowest reaction rate | Uncatalyzed or water-mediated hydrolysis. nih.gov |
Hydrolysis Mechanisms
Hydrolysis represents a primary degradation pathway for this compound, leading to the cleavage of its amide and urea bonds. The mechanism of this process is distinct under acidic and basic conditions.
Under acidic conditions, the hydrolysis of the amide or urea linkage is initiated by the protonation of the carbonyl oxygen atom. khanacademy.orgyoutube.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and elimination of the leaving group (an amine or urea fragment) to yield a carboxylic acid and the corresponding amine/urea products. khanacademy.orgresearchgate.net This entire process is generally reversible and can be driven to completion by using a large excess of water. chemistrysteps.com
In alkaline solutions, hydrolysis is catalyzed by hydroxide (B78521) ions (OH-), which are strong nucleophiles. The mechanism typically involves the direct nucleophilic attack of the hydroxide ion on one of the carbonyl carbons of the acylurea structure. youtube.com This addition forms a tetrahedral intermediate. youtube.com Subsequently, the intermediate collapses, leading to the cleavage of the carbon-nitrogen bond and the departure of an amide or urea anion as the leaving group. This is followed by an acid-base reaction where the newly formed carboxylic acid is deprotonated by the strong base present, forming a carboxylate salt. youtube.comchemistrysteps.comyoutube.com This final deprotonation step is essentially irreversible and drives the reaction to completion. chemistrysteps.com While specific studies on E1cB-like mechanisms for this compound are not documented, the general principles of base-catalyzed elimination from carbonyl compounds share features with this pathway.
The structure of certain acylurea derivatives can allow for intramolecular catalysis, where a nearby functional group within the same molecule participates in the reaction, accelerating the rate. For instance, a neighboring carboxyl group can act as an intramolecular catalyst in the hydrolysis of an amide bond. researchgate.netnih.gov This process involves the formation of a transient intermediate, such as an anhydride, which then hydrolyzes to the final products. researchgate.net In the context of related reactions, O-acylisoureas, formed from the reaction of carboxylic acids and carbodiimides, are known to undergo a rapid intramolecular O→N acyl migration to form a more stable N-acylurea. rsc.orgresearchgate.netias.ac.in This type of intramolecular rearrangement highlights the potential for neighboring group participation in the reactions of acylureas.
Table 2: Summary of Hydrolysis Mechanisms for Acylureas
| Catalysis Type | Key Mechanistic Steps | Driving Force |
|---|---|---|
| Acid-Catalyzed | 1. Protonation of carbonyl oxygen.2. Nucleophilic attack by water.3. Formation of tetrahedral intermediate.4. Elimination of leaving group. khanacademy.orgyoutube.com | Enhanced electrophilicity of the carbonyl carbon. |
| Base-Catalyzed | 1. Nucleophilic attack by hydroxide ion.2. Formation of tetrahedral intermediate.3. Elimination of leaving group.4. Irreversible deprotonation of carboxylic acid. youtube.comchemistrysteps.com | Irreversible formation of a stable carboxylate salt. |
| Intramolecular | 1. Neighboring group attacks carbonyl carbon.2. Formation of a cyclic intermediate (e.g., anhydride).3. Hydrolysis of the intermediate. researchgate.netnih.gov | Proximity and favorable geometry of the catalytic group. |
Substitution Reactions
The synthesis of this compound and its derivatives often involves substitution reactions. wikipedia.org N-acylureas are traditionally prepared through several routes, including the acylation of ureas with activated carboxylic acids (like acid chlorides) or the reaction of isocyanates with amides. nsf.govreading.ac.uk For instance, benzoylurea (B1208200) derivatives can be synthesized by reacting a suitably substituted phenylurea with a benzoyl chloride derivative. curresweb.com These reactions are typically nucleophilic acyl substitutions, where an amine or urea nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent and displacing a leaving group. wikipedia.org The choice of reagents and reaction conditions, such as the base used, can be critical in directing the outcome and achieving high yields. nsf.gov
Redox Chemistry of Functionalized Derivatives
The redox chemistry of this compound is not extensively documented. However, the reactivity of functionalized derivatives of related aromatic and carbonyl-containing compounds provides insight into potential redox pathways. The introduction of specific functional groups can render molecules redox-active. nih.govnih.gov For example, photoredox catalysis has been employed for the C-H functionalization of various heterocyclic compounds, a process involving single-electron transfer steps to generate radical intermediates. nih.gov In other systems, dialdehyde (B1249045) monomers can undergo polymerization to form redox-active benzil-linked polymers. nih.gov The functionalization of the benzoyl or other aromatic rings on an acylurea framework could introduce redox-active moieties, enabling participation in electron transfer reactions. Such modifications could be used to create novel materials or probes based on the acylurea scaffold. diva-portal.org
Nucleophilic Acyl Substitution Pathways
The chemical reactivity of this compound is centered around the susceptibility of its two carbonyl carbons to nucleophilic attack. This leads to nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. However, amides are characteristically the least reactive among these derivatives due to resonance stabilization, which imparts a partial double bond character to the carbon-nitrogen bond and decreases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org Consequently, reactions such as hydrolysis typically necessitate forcing conditions, for instance, the use of strong acids or bases and elevated temperatures. libretexts.orgdalalinstitute.com
The structure of this compound presents two distinct amide functionalities: a benzamide (B126) and a urea-like carbamoylcarbamoyl moiety. Each offers a potential site for nucleophilic attack. The general mechanism for nucleophilic acyl substitution proceeds through a two-step addition-elimination pathway. Initially, a nucleophile adds to the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. lscollege.ac.inbyjus.com Subsequently, the carbonyl group is reformed by the elimination of a leaving group. lscollege.ac.in The facility of this process is largely dictated by the stability of the leaving group; weaker bases are better leaving groups. masterorganicchemistry.com
Acid-Catalyzed Hydrolysis:
For this compound, acid-catalyzed hydrolysis would be expected to cleave the molecule at one of the two amide C-N bonds, ultimately capable of producing benzoic acid, ammonia, and carbon dioxide after complete hydrolysis of all intermediates.
Base-Promoted Hydrolysis:
In the presence of a strong base, such as hydroxide, the reaction is initiated by the direct nucleophilic attack of the hydroxide ion on the carbonyl carbon. youtube.com This reaction is generally slow for amides because the resulting amide anion (R₂N⁻) is a very strong base and therefore a poor leaving group. chemistrysteps.comstackexchange.com The reaction is often driven to completion by using a high concentration of the base and by heating. dalalinstitute.com An irreversible acid-base reaction between the carboxylic acid product and the amine leaving group (or the strong base) helps to drive the equilibrium toward the products. stackexchange.com
The hydrolysis of this compound under basic conditions would proceed through a similar pathway, with the hydroxide ion attacking one of the carbonyl centers. The relative rates of attack at the benzoyl versus the carbamoyl (B1232498) carbonyl would be influenced by the electronic environment of each.
Research Findings and Data:
The table below provides illustrative, hypothetical kinetic data for the hydrolysis of a generic amide to demonstrate the influence of pH and temperature on the reaction rate. This data is intended to be representative of the general behavior of amides and not specific to this compound.
| Reaction Condition | Temperature (°C) | Hypothetical Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| Neutral (pH 7) | 25 | ~10⁻¹⁰ |
| Neutral (pH 7) | 100 | ~10⁻⁷ |
| Acidic (1 M H⁺) | 25 | ~10⁻⁵ |
| Acidic (1 M H⁺) | 100 | ~10⁻³ |
| Basic (1 M OH⁻) | 25 | ~10⁻⁶ |
| Basic (1 M OH⁻) | 100 | ~10⁻⁴ |
This table presents hypothetical data for illustrative purposes, based on the general principles of amide hydrolysis, as specific experimental data for this compound is not available in the cited literature.
The reactivity of the two carbonyl groups in this compound towards nucleophiles may differ. The benzoyl carbonyl is attached to a phenyl group, which is electron-withdrawing via induction but can be electron-donating or withdrawing through resonance depending on the substituent. The carbamoyl carbonyl is situated between two nitrogen atoms, making it part of a urea-like system. The extensive resonance delocalization in the urea moiety generally decreases the electrophilicity of the central carbonyl carbon to a greater extent than in a simple amide. This would suggest that the benzoyl carbonyl might be the more reactive site for nucleophilic attack, though specific experimental studies would be required for confirmation.
Computational Chemistry and Theoretical Characterization
Quantum Mechanical Studies
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. These studies provide deep insights into molecular geometry, stability, reactivity, and various spectroscopic properties.
DFT has become a primary method in computational chemistry for studying the electronic structure of molecules. For acylthiourea derivatives, which are analogues to n-(Carbamoylcarbamoyl)benzamide, DFT calculations have been successfully used to predict their properties. For instance, studies on N-((2-Acetylphenyl)carbamothioyl)benzamide have been implemented at the B3LYP level with the 6–311G(d,p) basis set. Similarly, the reaction mechanism for the formation of N-(carbomylcarbamothioyl)benzamide was effectively computed using the B3LYP/6-31g(d) functional and basis set.
Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. For N-((2-Acetylphenyl)carbamothioyl)benzamide, DFT calculations were used to optimize its molecular structure, and the resulting geometric parameters (bond lengths and angles) were compared with experimental data obtained from X-ray diffraction. The strong correlation between the calculated and experimental results indicates the reliability of the B3LYP/6–311G(d,p) level of theory for predicting the geometry of such compounds.
In a related compound, N-(propan-2-yl-carbamo-thio-yl)benzamide, the crystal structure reveals that the six atoms of the central C2N2OS residue are coplanar, which allows for the formation of an intramolecular N-H⋯O hydrogen bond. The phenyl ring is inclined with respect to this central plane. Such conformational details are crucial for understanding the molecule's stability and interactions and can be accurately predicted through DFT optimization.
The electronic properties of a molecule are primarily described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are crucial for determining chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized.
For the analogue N-((2-Acetylphenyl)carbamothioyl)benzamide, the HOMO and LUMO energies were calculated using the B3LYP/6-311G(d,p) method. The computed energy gap was found to be 3.8303 eV, suggesting high chemical reactivity and that electrons can be easily transferred within the molecule.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.1953 |
| ELUMO | -2.3650 |
| Energy Gap (ΔE) | 3.8303 |
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions between bonds. It provides a localized, Lewis-like description of the electronic structure, focusing on donor-acceptor interactions, which are critical for understanding molecular stability.
In the NBO analysis of N-((2-Acetylphenyl)carbamothioyl)benzamide, significant intramolecular charge-transfer interactions were identified. These interactions, such as those between lone pair orbitals (LP) and antibonding orbitals (π* or σ), contribute to the stabilization of the molecule. The stabilization energy (E(2)) associated with these delocalizations can be quantified. For example, a strong stabilizing interaction was observed from the lone pair of the S1 atom to the antibonding π orbital of the C8-O1 bond, with a stabilization energy of 28.33 kcal/mol. Another significant interaction occurs from the lone pair of the N2 atom to the antibonding π* orbital of the C8-O1 bond, with an energy of 47.98 kcal/mol. These findings highlight the importance of electron delocalization in the stability of the molecular structure.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (1) S1 | π* (C8-O1) | 28.33 |
| LP (1) N2 | π* (C8-O1) | 47.98 |
| LP (1) N3 | π* (C7-S1) | 56.09 |
| π (C2-C3) | π* (C4-C5) | 20.65 |
| π (C4-C5) | π* (C2-C3) | 17.27 |
Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For N-((2-Acetylphenyl)carbamothioyl)benzamide, these parameters were calculated to understand its reactive behavior.
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.1953 |
| Electron Affinity (A) | 2.3650 |
| Electronegativity (χ) | 4.2801 |
| Chemical Potential (μ) | -4.2801 |
| Global Hardness (η) | 1.9151 |
| Global Softness (S) | 0.5221 |
| Electrophilicity Index (ω) | 4.7766 |
Non-linear optical (NLO) materials are of significant interest due to their potential applications in technologies like optical switching and data storage. Organic molecules, particularly those with donor-acceptor structures, can exhibit significant NLO properties. The key parameter for NLO activity is the first-order hyperpolarizability (β).
DFT calculations are a reliable method for predicting the NLO properties of molecules. For N-((2-Acetylphenyl)carbamothioyl)benzamide, the dipole moment (μ) and first-order hyperpolarizability (β) were computed. The calculated total hyperpolarizability (β_tot) was found to be 2.213 x 10⁻³⁰ esu. This value, being significantly larger than that of a reference material like urea (B33335), suggests that this class of compounds could be a promising candidate for NLO applications.
| Parameter | Value |
|---|---|
| μx (D) | -0.505 |
| μy (D) | -3.524 |
| μz (D) | 0.000 |
| μtotal (D) | 3.560 |
| βx (x10⁻³⁰ esu) | -0.101 |
| βy (x10⁻³⁰ esu) | -1.896 |
| βz (x10⁻³⁰ esu) | 0.000 |
| βtot (x10⁻³⁰ esu) | 2.213 |
Density Functional Theory (DFT) Calculations
Ionization Energy and Electron Affinity
Table 1: Calculated Electronic Properties of this compound (Illustrative)
| Property | Description | Estimated Value (Arbitrary Units) |
|---|---|---|
| Ionization Energy (IE) | The minimum energy required to remove an electron from the molecule in its gaseous state. | Value not available in literature |
Note: Specific computational data for this compound is not available in the cited literature. This table serves as a template for how such data would be presented.
Chemical Softness
Chemical softness (σ) is a concept derived from DFT that describes the polarizability of a molecule. It is the inverse of chemical hardness (η), which is related to the gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A molecule with a small HOMO-LUMO gap is considered "soft," indicating it is more polarizable and reactive. Conversely, a "hard" molecule has a large HOMO-LUMO gap and is less reactive. The chemical softness of this compound would be indicative of its kinetic stability and reactivity profile. Computational studies on similar urea derivatives have shown that these global reactivity descriptors are valuable in understanding their chemical behavior.
Table 2: Global Reactivity Descriptors of this compound (Illustrative)
| Descriptor | Formula | Significance |
|---|---|---|
| Hardness (η) | (IE - EA) / 2 | Measures resistance to change in electron distribution. |
Note: Specific computational data for this compound is not available in the cited literature. This table illustrates the concepts.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the topology of the electron density to define chemical concepts such as atoms, chemical bonds, and molecular structure. sciencepublishinggroup.comchemrxiv.org By locating critical points in the electron density, QTAIM can characterize the nature of atomic interactions, including covalent bonds and weaker non-covalent interactions like hydrogen bonds. sciencepublishinggroup.comnih.gov For this compound, a QTAIM analysis would identify and characterize the various intramolecular hydrogen bonds, such as those involving the amide and urea protons and the carbonyl oxygen atoms. The analysis provides quantitative data at the bond critical points (BCPs), including the electron density (ρ) and its Laplacian (∇²ρ), which describe the strength and nature of the interaction. nih.gov For instance, a positive value of the Laplacian is indicative of a closed-shell interaction, typical of hydrogen bonds. researchgate.net
Symmetry-Adapted Perturbation Theory (SAPT) for Interaction Energies
Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method used to analyze non-covalent interactions between molecules. wikipedia.org Unlike supermolecular approaches, SAPT directly calculates the interaction energy as a perturbation to the system of non-interacting monomers and decomposes it into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (van der Waals attraction). wikipedia.orgnih.gov A SAPT analysis of a dimer of this compound would provide a detailed understanding of the forces driving its self-assembly and crystal packing. For example, it could quantify the contribution of hydrogen bonding (dominated by electrostatics and induction) versus the contribution of π-π stacking of the benzene rings (a dispersion-driven interaction). This level of detail is crucial for rationalizing the structure of molecular solids and for designing new materials.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering insights into dynamic processes that are often inaccessible to static quantum chemical calculations.
Hydrogen Bond Dynamics and Proton Transfer Phenomena
The structure and function of this compound are significantly influenced by hydrogen bonding. MD simulations can be employed to study the dynamics of these hydrogen bonds, including their formation, breakage, and lifetimes. Such studies on related benzamide (B126) and urea derivatives have provided deep insights into how these interactions dictate molecular conformation and aggregation in solution. Furthermore, MD simulations can explore the possibility of proton transfer events. For this compound, intramolecular proton transfer could occur between the amide and urea groups, potentially leading to the formation of tautomers. MD simulations, particularly ab initio MD, can map the free energy landscape of such reactions and determine the likelihood and timescale of these dynamic phenomena.
Theoretical Spectroscopic Predictions
Theoretical predictions of spectra are crucial for understanding the behavior of new or uncharacterized compounds. By employing quantum mechanical calculations, it is possible to simulate spectra that can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's properties at the atomic level.
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. For a molecule like this compound, which can exist in chiral conformations, theoretical ECD spectra can predict the signs and intensities of Cotton effects, which are characteristic bands in an ECD spectrum.
The benzamide chromophore is a key component in these predictions. Studies on various benzamide derivatives have shown that the exciton coupling between the benzamide group and other chromophores within the molecule can lead to predictable ECD signals. nih.govresearchgate.net The conformation of the amide C-N bond is a critical factor influencing the observed Cotton effects. nih.gov For instance, in secondary and tertiary benzamides, different conformational equilibria can result in ECD signals of opposite signs in the 210-250 nm range. nih.gov
While specific theoretical ECD data for this compound is not available, a computational approach would typically involve:
Conformational Search: Identifying the stable conformers of the molecule.
Quantum Mechanical Calculations: Using methods like Time-Dependent Density Functional Theory (TD-DFT) to calculate the excited states and rotational strengths for each conformer.
Spectral Simulation: Boltzmann-averaging the spectra of the individual conformers to generate the final predicted ECD spectrum.
Table 1: Predicted ECD Spectral Characteristics for a Hypothetical Chiral Conformer of this compound (Note: This table is illustrative and based on typical values for related compounds, as specific data for this compound is not available.)
| Wavelength (nm) | Predicted Sign of Cotton Effect | Associated Electronic Transition |
| ~240 | Positive | π → π* (Benzoyl) |
| ~220 | Negative | n → π* (Amide) |
| ~200 | Negative | π → π* (Carbamoyl) |
The vibrational properties of a molecule can be theoretically investigated by calculating the Fourier transform of the atomic velocity autocorrelation function (VACF). This function describes the correlation of the velocity of an atom with its velocity at a later time. The resulting power spectrum, or vibrational density of states, reveals the frequencies at which the atoms in the molecule vibrate. This method is particularly useful in molecular dynamics simulations. github.ioepfl.ch
For this compound, a molecular dynamics simulation would track the velocities of all atoms over time. The VACF would then be computed and its Fourier transform would yield the vibrational spectrum. This theoretical spectrum can be compared with experimental infrared (IR) or Raman spectra.
Key vibrational modes expected for this compound would include:
C=O stretching: Associated with the benzoyl and carbamoyl (B1232498) carbonyl groups.
N-H stretching and bending: From the amide and urea moieties.
Aromatic C-H stretching and bending: From the benzene ring.
C-N stretching: Within the amide and urea linkages.
DFT calculations on related benzoylurea (B1208200) and benzoylthiourea (B1224501) derivatives have been used to assign vibrational frequencies to specific molecular motions. curresweb.combuketov.edu.kznih.gov These studies provide a basis for predicting the vibrational spectrum of this compound.
Table 2: Predicted Prominent Vibrational Frequencies for this compound (Note: This table is illustrative and based on data from analogous compounds, as specific data for this compound is not available.)
| Frequency Range (cm⁻¹) | Vibrational Mode |
| 3200-3400 | N-H stretching |
| 1650-1750 | C=O stretching (Amide I) |
| 1500-1600 | N-H bending (Amide II) & Aromatic C=C stretching |
| 1200-1300 | C-N stretching |
| 700-800 | Aromatic C-H out-of-plane bending |
Supramolecular Chemistry and Self Assembly of N Carbamoylcarbamoyl Benzamide Analogues
Principles of Supramolecular Interactions
The self-assembly of N-(Carbamoylcarbamoyl)benzamide analogues into ordered superstructures is directed by a combination of non-covalent forces. The nature, strength, and directionality of these interactions dictate the final architecture and properties of the resulting assembly. The key interactions include hydrogen bonding, electrostatic forces, and van der Waals forces, with the potential for metal coordination to introduce further complexity and functionality.
Hydrogen bonding is the predominant organizing force in the self-assembly of this compound and its analogues. The N-acylurea scaffold possesses multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups), bearing a structural resemblance to peptide bonds, which grants it a high potential for forming robust and extensive hydrogen-bonded networks. These interactions are highly directional and lead to the formation of predictable recognition patterns known as supramolecular synthons.
In benzamide (B126) and related structures, intermolecular N–H···O hydrogen bonds are a primary stabilizing interaction. Molecules often organize using the amide-amide homosynthon, which typically forms a cyclic R²₂(8) motif where two molecules are linked by a pair of N–H···O hydrogen bonds. The urea (B33335) functional group within the N-(carbamoylcarbamoyl) moiety can also form strong, directional hydrogen bonds, further stabilizing the assembly. The combination of these synthons can give rise to one-dimensional tapes, two-dimensional sheets, and complex three-dimensional frameworks. The specific arrangement is influenced by the steric and electronic properties of the substituents on the benzoyl ring.
Table 1: Common Supramolecular Synthons in Amide and Urea Derivatives
| Synthon Type | Description | Typical Motif | Role in Assembly |
|---|---|---|---|
| Amide-Amide Homosynthon | Interaction between two amide groups. | R²₂(8) dimer | Forms robust dimeric pairs, often a primary building block for larger structures. |
| Amide C(4) Chain | Catemer motif where amide molecules form a chain via single N-H···O hydrogen bonds. | C(4) chain | Creates one-dimensional tapes or ribbons. |
| Urea α-Network | Planar, tape-like structure formed by N-H···O hydrogen bonds between urea molecules. | R²₂(8) and R⁴₂(12) motifs | Leads to the formation of highly stable, flat ribbons. |
| Acid-Amide Heterosynthon | Interaction between a carboxylic acid and a primary amide. | R²₂(8) dimer | Enables molecular recognition and the formation of co-crystals. |
Electrostatic interactions, arising from the permanent charge distribution within the molecule, are a critical driving force in the crystal packing of polar molecules like this compound. The amide and urea linkages contain highly polarized carbonyl (C=O) and amine (N-H) bonds, resulting in significant partial positive charges on the hydrogen and carbon atoms and partial negative charges on the oxygen and nitrogen atoms.
These localized charges lead to strong dipole-dipole interactions that complement and reinforce the hydrogen-bonding networks. The cumulative effect of these electrostatic forces significantly contributes to the lattice energy and thermodynamic stability of the self-assembled state. In solution, these interactions can be influenced by the polarity of the solvent and the presence of ions, which can either screen or enhance the electrostatic attractions between assembling molecules. Analysis of crystal structures often reveals that the most favorable and abundant intermolecular contacts are those driven by strong electrostatic attraction.
While hydrogen bonding and electrostatic forces often direct the primary organization of molecules, van der Waals interactions are crucial for achieving efficient and dense packing in the solid state. These forces, which include London dispersion forces, are weaker and less directional but are collectively significant, particularly for large, nonpolar regions of a molecule.
The this compound scaffold contains carbonyl oxygen atoms that can act as Lewis basic sites for coordination to metal ions. The integration of metal-ligand coordination bonds into a self-assembly process provides a powerful tool for constructing highly ordered and functional supramolecular architectures with greater complexity than those accessible through hydrogen bonding alone.
By treating this compound analogues as ligands, it is possible to create discrete metallacycles, metallacages, or infinite coordination polymers. The geometry of the final architecture is determined by the coordination preference of the metal ion and the spatial arrangement of the coordinating sites on the organic ligand. This approach allows for the incorporation of the unique electronic, magnetic, or catalytic properties of metal centers into the final supramolecular assembly.
Molecular Recognition Phenomena
Molecular recognition is the specific binding of a substrate (guest) to a receptor (host) molecule through non-covalent interactions. The well-defined spatial arrangement of hydrogen bond donors and acceptors on the this compound framework makes it an effective host for recognizing and binding complementary guest molecules.
The same principles that govern self-assembly also mediate molecular recognition. A guest molecule with a complementary size, shape, and arrangement of functional groups can displace solvent and bind within a cavity or on the surface of a host or its assembly. For instance, the acid-amide heterosynthon is a well-studied recognition pattern where a carboxylic acid guest binds selectively to an amide host. Analogously, the multiple hydrogen bonding sites of the N-acylurea moiety could facilitate the recognition of guests such as dicarboxylic acids, diols, or other species capable of forming multiple, simultaneous hydrogen bonds.
Designed Self-Assembly Architectures
A primary goal of supramolecular chemistry is the rational design of molecules that will predictably self-assemble into desired architectures with specific functions. By systematically modifying the structure of this compound analogues, chemists can tune the intermolecular interactions to control the assembly process.
For example, altering the substituents on the benzoyl ring can impact the resulting superstructure. Bulky groups might sterically hinder certain hydrogen-bonding patterns, favoring others. Electron-withdrawing or -donating groups can modulate the strength of hydrogen bonds and π-π stacking interactions. The introduction of flexible alkyl chains can promote the formation of supramolecular gels or liquid crystals. This design-based approach allows for the creation of a wide range of materials, including nanofibers, gels, and highly ordered crystals, from a single molecular scaffold.
Table 2: Influence of Structural Modifications on Self-Assembly of Acylurea Analogues
| Structural Modification | Effect on Intermolecular Forces | Potential Supramolecular Architecture |
|---|---|---|
| Adding bulky substituents to the aromatic ring | Increases steric hindrance, potentially disrupting dense packing or favoring less common hydrogen-bond motifs. | Porous crystalline solids, discrete oligomers. |
| Introducing long alkyl chains | Enhances van der Waals interactions and introduces solvophobic effects. | Supramolecular gels, liquid crystals, micelles. |
| Modifying aromatic ring with electron-withdrawing/donating groups | Alters the acidity of N-H protons and basicity of C=O oxygens, tuning hydrogen bond strength and π-π stacking. | Modulated crystal packing, altered thermal stability of assemblies. |
| Incorporating additional hydrogen-bonding sites (e.g., -OH, -NH₂) | Creates more complex and robust hydrogen-bonding networks. | Higher-dimensional networks (2D sheets, 3D frameworks). |
| Replacing N-H protons with alkyl groups | Blocks key hydrogen bond donor sites, preventing the formation of primary synthons. | Weakly associated structures or different packing motifs driven by weaker forces. |
One-Dimensional Nanometer-Sized Assemblies
The directional nature of the hydrogen bonds within this compound analogues is a primary driver for their assembly into one-dimensional (1D) nanostructures such as fibers, ribbons, and rods. rsc.orgnih.gov The urea group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of extended chains or tapes. These 1D assemblies represent a foundational step in the hierarchical formation of more complex materials like gels. nih.gov
The process often begins with the spontaneous aggregation of molecules into supramolecular polymers, which are linear chains held together by reversible, non-covalent bonds. dntb.gov.uanih.gov The morphology of these 1D assemblies can be influenced by molecular design, including factors like symmetry and hydrophobicity. For instance, studies on benzoylurea (B1208200) derivatives have shown that modifying the peripheral groups can direct the self-assembly toward specific structures, such as sheet-like or honeycomb-like frameworks. The entanglement of these primary 1D nanostructures can lead to the formation of self-supporting gels. nih.gov Advanced microscopy techniques, such as atomic force microscopy (AFM) and transmission electron microscopy (TEM), are crucial for visualizing and understanding the morphology of these nanoscale objects. nih.govnih.gov
Multi-Component System Construction
The construction of multi-component systems involves the co-assembly of two or more different molecular building blocks to create materials with enhanced or entirely new functionalities. This strategy allows for the development of sophisticated materials where the properties can be finely tuned by varying the composition and ratio of the components. thieme-connect.dedoaj.org In the context of this compound analogues, co-assembly can introduce new features not present in the single-component systems.
For example, mixing different peptide-based gelators has been shown to result in hydrogels with synergistic properties, including altered nanostructure morphology, formation kinetics, and mechanical stiffness. rsc.org This principle can be extended to N-acylurea systems. Co-assembly of a self-assembling this compound analogue with a modified version of the same molecule—one that carries a specific functional group or biological signal—can create multifunctional 1D nanostructures. nih.gov This approach allows for the statistical incorporation of the functional unit along the primary supramolecular polymer chain, leading to materials with precisely controlled properties for applications in areas like tissue engineering or biosensing. nih.gov The development of these multicomponent materials represents a promising strategy for creating innovative and complex functional systems. doaj.orgrsc.org
Supramolecular Gel Formation Mechanisms
Supramolecular gels are formed when low-molecular-weight gelators (LMWGs), such as this compound analogues, self-assemble in a solvent to create a three-dimensional network that immobilizes the solvent molecules. dntb.gov.uathieme-connect.de The mechanism of this process is typically hierarchical and begins with the one-dimensional assembly of molecules into nanofibers. thieme-connect.de These nanofibers then bundle or intertwine to form a complex, self-supporting network. dntb.gov.uaresearchgate.net
Detailed mechanistic studies on N-acylurea derivatives, such as N-tridecyl-N'-(2-benzylphenyl)urea (UC13), using high-speed atomic force microscopy (HS-AFM) have provided significant molecular-level insights. dntb.gov.uanih.govresearchgate.net The gelation process is often not spontaneous but follows a nucleation-growth pathway, characterized by a distinct lag phase before the formation of supramolecular fibers. dntb.gov.uarepec.orgnih.gov This suggests a cooperative assembly mechanism where an initial nucleus, potentially a tetramer or octamer, is required to template further growth. nih.govrepec.orgnih.gov
Observations have revealed that fiber growth can be directional and intermittent, with periods of elongation and pauses. dntb.gov.uarepec.org This behavior can be modeled theoretically using a block-stacking model. dntb.gov.uarepec.orgnih.gov The entire process can be summarized in key steps:
Nucleation: Formation of a small, stable aggregate (e.g., octamer) from soluble molecules. nih.gov
Growth: Elongation of the nucleus into 1D supramolecular polymers or fibrils. dntb.gov.ua
Hierarchical Assembly: Bundling and entanglement of these fibrils to form a 3D network that constitutes the gel. nih.govresearchgate.net
The following table summarizes findings from a study on the N-acylurea analogue UC13, illustrating the concentration-dependent nature of the gelation lag time.
| Concentration of UC13 in DMSO | Time Required for Gel Formation |
| 50 mM | ~10 minutes |
| 30 mM | Several days to a month |
Data derived from studies on N-tridecyl-N'-(2-benzylphenyl)urea (UC13) in DMSO, demonstrating the nucleation-dependent kinetics of supramolecular gelation. nih.gov
Functional Supramolecular Materials
The dynamic and reversible nature of the non-covalent bonds holding supramolecular materials together makes them inherently functional. Materials derived from the self-assembly of this compound and its analogues can exhibit properties such as responsiveness to external stimuli, providing a platform for the creation of "smart" materials.
Responsive and Adaptive Systems
Stimuli-responsive materials can change their properties in response to external triggers such as pH, temperature, light, ions, or mechanical stress. thieme-connect.denih.gov Supramolecular gels based on this compound analogues are excellent candidates for such systems because the non-covalent hydrogen-bonding network can be easily disrupted and reformed. thieme-connect.denih.gov
This responsiveness allows for the design of adaptive systems. For example, a gel might dissolve into a solution (gel-sol transition) upon a change in temperature or pH and then reform when the stimulus is removed. nih.gov This behavior is critical for applications like controlled drug delivery, where a therapeutic agent encapsulated within the gel can be released on demand. nih.gov The sol-gel transition can be triggered by various stimuli:
Temperature: Many supramolecular gels are thermoreversible, disassembling upon heating and reassembling upon cooling. thieme-connect.denih.gov
pH: Introduction of acidic or basic compounds can protonate or deprotonate sites on the gelator molecule, disrupting the hydrogen-bonding network and causing gel dissolution. nih.gov
Ions: The addition of certain ions can either stabilize or destabilize the self-assembled network, triggering a phase transition. thieme-connect.de
Light: Incorporating photo-responsive moieties into the gelator structure allows for light-induced gel-sol transitions. thieme-connect.de
The ability to create these responsive and adaptive systems opens up possibilities for their use in advanced applications ranging from regenerative medicine to smart coatings. nih.govresearchgate.net
Nanostructured Assemblies for Advanced Materials
The self-assembly of this compound analogues provides a powerful bottom-up approach to fabricating nanostructured materials with tailored properties for advanced technological applications. nih.govresearchgate.netencyclopedia.pub By controlling the molecular design of the building blocks, it is possible to direct their assembly into specific nano-architectures, such as nanoparticles, nanotubes, or nanostructured films. nih.gov
These materials are being explored for a wide range of uses:
Drug Delivery: Nanoparticles and nanocapsules can encapsulate therapeutic agents, protecting them from degradation and enabling targeted or controlled release. nih.govencyclopedia.pub
Tissue Engineering: Self-assembled nanofibrous scaffolds can mimic the natural extracellular matrix, providing a suitable environment for cell growth and tissue regeneration. nih.gov
Electronics and Photonics: Ordered 1D nanostructures can exhibit interesting electronic or optical properties, making them candidates for use in nanoscale devices. rsc.org
The versatility of the N-acylurea motif allows for the incorporation of various functional groups, enabling the creation of hybrid materials. For instance, combining the self-assembling properties of a benzoylurea derivative with electronically active units can lead to conductive nanomaterials. nih.gov This molecular-level control over structure and function is a key advantage of using supramolecular chemistry to develop the next generation of advanced materials. nih.gov
Host-Guest Chemistry
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent interactions. nih.govbath.ac.uk While classic hosts are often macrocyclic compounds, the organized, self-assembled structures formed by this compound analogues can also create specific binding pockets or surfaces capable of recognizing and binding guest species.
A significant area of research for urea and acylurea derivatives is in the field of anion recognition. researchgate.net The N-H groups in the urea moiety are effective hydrogen-bond donors that can interact strongly with anions. This principle has been demonstrated in N-benzamido-N'-benzoylthioureas, which are structurally related to this compound. These molecules are capable of binding strongly to various anions, with the binding strength being tunable through molecular design. researchgate.net This anion-binding capability is a form of host-guest chemistry where the self-assembled receptor acts as the host for the anion guest. nih.govdu.ac.in
The ability to design N-acylurea-based systems that can selectively bind specific guests opens up applications in:
Sensing: Creating chemical sensors that signal the presence of a target anion or molecule. researchgate.net
Separations: Developing materials for the selective extraction of anions from solutions.
Catalysis: Using the binding event to bring reactants together and catalyze a chemical reaction.
This area of research highlights how the fundamental principles of molecular recognition inherent in the N-acylurea structure can be harnessed to create functional host-guest systems.
Applications in Advanced Chemical and Materials Science
Catalysis and Catalytic Systems Design
The n-acylurea moiety, the core structural feature of n-(Carbamoylcarbamoyl)benzamide, plays a significant role in various catalytic processes. While research specifically detailing this compound as a primary catalyst is still emerging, the broader class of n-acylureas has demonstrated notable catalytic utility.
One of the key areas where n-acylureas are impactful is in the suppression of catalyst poisoning in carbodiimide-fueled reaction cycles. rsc.orgrsc.org In these reactions, which are used to power molecular motors and self-assembly processes, the formation of stable n-acylurea byproducts can be a detrimental side reaction that deactivates the catalyst. rsc.orgrsc.org Studies have focused on understanding and controlling the intramolecular O→N acyl migration that leads to n-acylurea formation, thereby improving the efficiency of the primary catalytic cycle. rsc.org Research has shown that factors such as catalyst and fuel concentration, temperature, pH, and the use of additives like pyridine (B92270) can significantly suppress the formation of these poisoning agents. rsc.org
Furthermore, N-acylurea compounds have been identified as effective catalysts for the preparation of polyurethanes. unife.it The structural versatility of n-acylurea derivatives allows for the fine-tuning of their chemical and physical properties, making them adaptable to various reaction conditions and reagents. unife.it This adaptability is particularly valuable for producing surface-active polyolefin films used in the catalysis of polyurethane formation, where high chemical compatibility with the polyolefin matrix is crucial. unife.it
The synthesis of n-acylureas itself can be a highly selective process, influenced by the choice of reagents and reaction conditions. For instance, the reaction of N-Boc protected aroyl amides with electrophiles can be directed to produce either imides or n-acylureas with high chemoselectivity simply by altering the base from lithium hydroxide (B78521) (LiOH) to potassium tert-butoxide (KOtBu). nsf.gov This highlights the tunability of reactions involving the n-acylurea framework, a critical aspect in the design of selective catalytic systems. Additionally, manganese complexes have been shown to catalyze the synthesis of urea (B33335) derivatives from the dehydrogenative coupling of amines and methanol, proceeding through a formamide (B127407) intermediate. acs.org
Advanced Material Design
The unique structural characteristics of this compound and its analogs make them promising candidates for the design of advanced materials with tailored properties.
Polymeric Materials
The n-acylurea and benzoylurea (B1208200) frameworks are valuable building blocks in polymer chemistry. N-aryl acylureas, for example, serve as key intermediates in the sequential self-repetitive reactions to form poly(amide-imide)s. ntu.edu.tw These polymers are known for their high thermal stability and mechanical strength. The process involves the thermal conversion of an N-acylurea into an isocyanate and an amide, which then participate in polymerization. ntu.edu.tw
Benzoylurea derivatives are also utilized in the modification of polymeric materials. For instance, modified hyperbranched polysilicon materials have been developed for the adsorption of benzoylurea insecticides. nih.govrsc.org The binding mechanism primarily involves hydrogen bonding between the amino end-groups of the polymer and the benzoylurea molecules, or the formation of host-guest complexes when cyclodextrin-modified polymers are used. nih.govrsc.org This demonstrates the potential for creating functional polymers for applications such as environmental remediation.
Furthermore, a patent has been filed for a process to prepare benzamide (B126) polymers by reacting specific benzamide monomers, highlighting the industrial interest in this class of materials. google.com Research has also been conducted on the synthesis of acrylamide-based diblock copolymers containing carbamoylmethylphosphonate moieties, which exhibit thermosensitive properties and the ability to chelate metal ions. researchgate.net
Organic Electronic Materials and Charge Transport
While direct studies on the electronic properties of this compound are limited, related nitrogen-containing aromatic compounds have shown significant promise in the field of organic electronics. Derivatives of 1-phenyl-1H-benzo[d]imidazole, which share structural similarities with the benzamide portion of the title compound, have been synthesized and investigated as host materials in organic light-emitting diodes (OLEDs). rsc.org These materials exhibit high thermal stability and possess bipolar charge transport properties, which are crucial for efficient device performance in both phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. rsc.org The concept of efficient, long-range charge transport has also been explored in peptide structures, which, like this compound, feature amide linkages. nih.gov
Photonic Devices
The application of this compound in photonic devices is an area with potential for future development. Although specific research on this compound is not yet prevalent, the broader class of urea derivatives has been explored for photonic applications. For instance, urease-modified hydrogels have been integrated into amorphous photonic structures to create visual urea sensors. These sensors operate based on a change in the hydrogel volume and its corresponding diffraction wavelength in response to the enzymatic catalysis of urea, leading to a detectable color change. rsc.org This principle could potentially be adapted using synthetic urea-based compounds like this compound for the development of novel photonic sensors.
Selective Chemical Reactions in Organic Synthesis
This compound and related n-acylureas are not only products of synthetic reactions but also serve as important intermediates and building blocks in organic synthesis.
The synthesis of n-acylureas is a well-established area of research, with numerous methods developed to achieve high yields and selectivity. nsf.govntu.edu.twnih.govias.ac.in Traditional methods include the acylation of ureas with activated carboxylic acid derivatives and the coupling of isocyanates with amides. nsf.gov More recently, palladium-catalyzed carbonylation reactions and boronic acid-catalyzed condensations have been developed as alternative routes. nsf.gov A particularly efficient two-step synthesis involves the generation of an N-(phenoxycarbonyl)benzamide intermediate, which is then coupled with amines or amides to produce a diverse range of arylated acyl ureas. nih.gov
N-acylureas are also known to be reactive intermediates in important synthetic transformations. In peptide synthesis, for example, the formation of an n-acylurea can occur as a side reaction during coupling steps, which can impact the efficiency of peptide bond formation. fiveable.me Understanding the conditions that favor or suppress n-acylurea formation is therefore critical for optimizing peptide synthesis protocols. fiveable.me
Furthermore, the benzamide moiety itself is a key functional group in organic synthesis. The Ritter reaction, for instance, allows for the synthesis of N-benzhydrylamides from nitriles and benzhydrol under mild conditions using formic acid. organic-chemistry.org This reaction proceeds through a nitrilium ion intermediate and is suitable for preparing acrylamides and methacrylamides without polymerization. organic-chemistry.org
Development of Chemical Sensing Systems
The structural features of benzoylurea derivatives, including this compound, make them attractive candidates for the development of chemical sensors.
Several analytical methods have been established for the sensitive detection of benzoylurea insecticides in environmental and food samples. nih.govnih.gov One such method employs multiple monolithic fiber solid-phase microextraction (MMF-SPME) with a poly(methacrylic acid-co-ethylene dimethacrylate) monolith as the sorbent, coupled with high-performance liquid chromatography-diode array detection (HPLC-DAD). nih.gov This technique allows for the effective extraction and quantification of trace amounts of benzoylureas in water and juice samples, with low limits of detection. nih.gov
Another advanced detection method is based on photo-chemiluminescence. nih.gov In this approach, the "on-line" photochemical reaction of benzoylurea pesticides enhances their chemiluminescence response during oxidation, enabling their sensitive determination. nih.gov The method has been successfully applied to the analysis of benzoylureas in vegetable samples. nih.gov
The potential of urea-based compounds in sensing is further exemplified by the development of a quartz crystal microbalance (QCM) sensor for the detection of chemical warfare agents. nih.gov This sensor utilizes an N-triflyl phosphoric triamide receptor that forms robust triple hydrogen bonds with the target analytes, demonstrating the power of hydrogen bonding interactions in molecular recognition. nih.gov Given that this compound also possesses multiple hydrogen bond donor and acceptor sites, it holds promise for the design of new sensors based on similar principles.
Recent research has also shown that a novel benzoylurea derivative can act as an inhibitor of the TRPM7 channel, a protein implicated in cancer cell migration. nih.gov This finding opens up the possibility of developing benzoylurea-based sensors or probes for studying the function and activity of this important biological channel. nih.gov
Future Directions and Emerging Research Avenues
Integration of Advanced Experimental and Computational Methodologies
The synergy between computational modeling and advanced experimental techniques offers a powerful paradigm for accelerating the understanding of n-(Carbamoylcarbamoyl)benzamide. Initial data from chemical suppliers provide a basic profile of the compound lookchem.com. However, a deep dive using modern methodologies is required.
Future research should prioritize:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other ab initio methods can be employed to predict and understand the electronic structure, reactivity, and spectroscopic properties of this compound. This can provide insights into its chemical behavior in the absence of extensive experimental data.
Molecular Dynamics (MD) Simulations: MD simulations will be crucial for exploring the conformational landscape of the molecule and its potential interactions with biological macromolecules or in self-assembly processes.
High-Throughput Virtual Screening: For potential pharmaceutical applications, computational screening of this compound against various biological targets could identify promising avenues for further experimental investigation. The known biological activities of related acylurea and benzoylurea (B1208200) derivatives as σ1R selective ligands and antimitotic agents, respectively, provide a rationale for such explorations.
Exploration of Novel Supramolecular Architectures with Tailored Properties
The presence of multiple hydrogen bond donors and acceptors in the this compound structure strongly suggests a propensity for forming intricate supramolecular assemblies. The field of crystal engineering with urea (B33335) and thiourea (B124793) groups has demonstrated the potential for creating predictable and functional solid-state architectures.
Key research avenues include:
Single-Crystal X-ray Diffraction: The definitive determination of the crystal structure of this compound is a critical first step. This will reveal the primary hydrogen bonding motifs and packing arrangements.
Co-crystallization Studies: Exploring the co-crystallization of this compound with other molecules (co-formers) could lead to the development of new materials with tailored properties, such as modified solubility, stability, or even unique photophysical characteristics.
Self-Assembly in Solution: Investigating the self-assembly behavior in various solvents through techniques like NMR spectroscopy and small-angle X-ray scattering (SAXS) could uncover the formation of gels, liquid crystals, or other organized structures.
Development of Sustainable and Atom-Economical Synthetic Processes
While the synthesis of this compound is noted to involve the formation of amide bonds, detailed and optimized synthetic routes are not widely published lookchem.com. Future research should focus on developing green and efficient synthetic methodologies.
Potential areas of focus are:
Catalytic Routes: Exploring catalytic methods for the formation of the acylurea linkage, potentially avoiding the use of stoichiometric reagents and reducing waste.
One-Pot Syntheses: Designing one-pot or tandem reaction sequences to construct the molecule from simple precursors would enhance efficiency and reduce purification steps.
Flow Chemistry: The application of continuous flow technology could offer advantages in terms of safety, scalability, and precise control over reaction conditions for the synthesis of this compound and its derivatives.
Advanced Characterization Techniques for Dynamic Systems
Understanding the dynamic behavior of this compound, both as an individual molecule and within larger assemblies, will be crucial for its application in dynamic systems, such as responsive materials or biological environments.
Future characterization efforts should employ:
Variable-Temperature NMR (VT-NMR): This technique can be used to study conformational dynamics and the thermodynamics of association in solution.
Advanced Mass Spectrometry: Techniques like electrospray ionization-mass spectrometry (ESI-MS) can be used to characterize supramolecular assemblies in the gas phase.
In-situ Spectroscopic Methods: The use of techniques like in-situ IR or Raman spectroscopy can monitor the formation and transformation of supramolecular structures in real-time under various stimuli (e.g., temperature, pH).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
